synthesis and characterization of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
synthesis and characterization of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thione
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The incorporation of a thione functional group at the 3-position endows these molecules with a unique chemical reactivity and a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3][4] This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific derivative, 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thione. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the molecular system. We will delve into the critical concept of thione-thiol tautomerism, provide step-by-step synthetic procedures, and outline a multi-technique approach for rigorous structural elucidation and purity confirmation.
Scientific Context: The Significance of 1,2,4-Triazole-3-thiones
The versatility of the 1,2,4-triazole-3-thione moiety stems from two key aspects: its biological relevance and its synthetic utility. Many compounds featuring this core have demonstrated significant pharmacological potential.[4][5] Furthermore, the sulfur atom serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries for drug discovery.
Core Concept: Thione-Thiol Tautomerism
A fundamental characteristic of 1,2,4-triazoles with a C3-sulfur substituent is their existence in a tautomeric equilibrium between the thione form and the thiol form. While the user's requested topic uses the "hydrosulfide" nomenclature, which corresponds to the thiol tautomer (4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide), extensive spectroscopic and quantum chemical studies have shown that the thione form is overwhelmingly predominant in both the solid state and in neutral solutions.[6][7]
This guide will proceed using the standard and more accurate nomenclature, 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thione , reflecting the dominant tautomeric form. The characterization data presented are all interpreted based on this structural reality.
Synthesis Strategy and Workflow
The most reliable and widely adopted method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiones involves the reaction of an appropriate acid hydrazide with an isothiocyanate, followed by a base-catalyzed intramolecular cyclocondensation.[8][9] This two-step, one-pot approach is efficient and utilizes readily accessible starting materials.
Retrosynthetic Analysis: The target molecule is disconnected at the N-C and C-N bonds formed during the cyclization, revealing the key intermediate, 1-benzoyl-4-isobutyl-thiosemicarbazide. This intermediate, in turn, is derived from benzhydrazide and isobutyl isothiocyanate.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Carbon disulfide (CS₂) is highly flammable and toxic.
Part A: Synthesis of Isobutyl Isothiocyanate (Precursor)
This protocol is adapted from established methods for converting primary amines to isothiocyanates.[10][11]
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isobutylamine (10 mmol) and acetonitrile (50 mL). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition : Slowly add carbon disulfide (12 mmol) dropwise to the stirred solution. After the addition is complete, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mmol).
-
Reaction : Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction progress can be monitored by TLC.
-
Work-up : Upon completion, pour the reaction mixture into 100 mL of 1 M HCl (aq) and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. The crude isobutyl isothiocyanate can be purified by vacuum distillation if necessary, but is often used directly in the next step.
Part B: Synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thione
This procedure combines the formation of the thiosemicarbazide intermediate and its subsequent cyclization in a one-pot fashion.[8][9]
-
Reaction Setup : In a 100 mL round-bottom flask, dissolve benzhydrazide (10 mmol) in ethanol (40 mL).
-
Intermediate Formation : Add the crude isobutyl isothiocyanate (10 mmol) from the previous step to the solution. Heat the mixture to reflux for 2-3 hours. The formation of the 1-benzoyl-4-isobutyl-thiosemicarbazide intermediate can be monitored by TLC.
-
Cyclization : After cooling the mixture slightly, add a solution of sodium hydroxide (12 mmol) in water (10 mL).
-
Dehydrative Cyclization : Heat the resulting mixture to reflux for an additional 4-6 hours. The solution will typically become more homogeneous as the cyclization proceeds.
-
Work-up and Isolation : Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Carefully acidify the aqueous solution with concentrated HCl until it reaches pH ~5-6. A precipitate will form.
-
Purification : Collect the solid product by vacuum filtration. Wash the crude solid thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are based on the expected predominant thione tautomer.
Physical Properties
-
Appearance : White to off-white crystalline solid.
-
Melting Point : Expected to be sharp, determined by a melting point apparatus.
-
Solubility : Generally soluble in polar organic solvents like DMSO and DMF, moderately soluble in ethanol and acetone, and poorly soluble in water and non-polar solvents.
Spectroscopic Analysis
A. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is a powerful tool for identifying key functional groups. The spectrum provides a molecular fingerprint, and the absence of starting material signals (e.g., C=O of benzhydrazide) and the presence of characteristic product signals confirm the successful transformation.[6][12]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| ~3150-3050 | N-H Stretch | Broad, medium intensity | Indicates the N-H bond of the thione tautomer.[9] |
| ~3030 | Aromatic C-H Stretch | Sharp, weak to medium | Phenyl group C-H vibrations. |
| ~2960-2870 | Aliphatic C-H Stretch | Sharp, medium | C-H vibrations of the isobutyl group. |
| ~1600 | C=N Stretch | Medium to strong | Triazole ring C=N bond vibration.[9] |
| ~1580, 1480 | C=C Stretch (Aromatic) | Medium, sharp | Phenyl ring skeletal vibrations. |
| ~1340-1250 | C=S Stretch (Thione) | Medium to strong | A key diagnostic peak for the thione functional group.[6][9] |
| ~700-800 | C-H Bending (Aromatic) | Strong | Out-of-plane bending for the monosubstituted phenyl ring. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most definitive method for structural elucidation in solution.
-
¹H NMR Spectroscopy : The proton NMR spectrum will confirm the presence of all structural components (phenyl, isobutyl) and, most importantly, the N-H proton of the thione.[6][9]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 - 14.0 | broad singlet | 1H | N-H | The proton on the triazole ring, deshielded by the adjacent C=S group. Its broadness is due to exchange.[6] |
| ~7.5 - 7.8 | multiplet | 5H | Aromatic H | Protons of the C5-phenyl group. |
| ~4.0 | doublet | 2H | N-CH₂ -CH(CH₃)₂ | Methylene protons adjacent to the triazole nitrogen. |
| ~2.2 | multiplet | 1H | N-CH₂-CH (CH₃)₂ | Methine proton of the isobutyl group. |
| ~0.9 | doublet | 6H | N-CH₂-CH(CH₃ )₂ | Two equivalent methyl groups of the isobutyl substituent. |
-
¹³C NMR Spectroscopy : The carbon spectrum is crucial for identifying the C=S carbon, which has a characteristic downfield chemical shift.[6][13]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168-170 | C =S (C3) | The highly deshielded thione carbon is a key structural marker.[6] |
| ~150-152 | C =N (C5) | The carbon of the triazole ring bonded to the phenyl group. |
| ~128-132 | Aromatic C H & C -ipso | Carbons of the phenyl ring. |
| ~50-52 | N-CH₂ | Methylene carbon of the isobutyl group. |
| ~28-30 | -CH - | Methine carbon of the isobutyl group. |
| ~19-21 | -CH₃ | Methyl carbons of the isobutyl group. |
C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Using Electrospray Ionization (ESI) in positive mode, the protonated molecular ion [M+H]⁺ is expected.
-
Expected Molecular Weight : C₁₂H₁₅N₃S = 233.33 g/mol
-
Expected [M+H]⁺ : m/z = 234.1059
Proposed Fragmentation Pathway: Under collision-induced dissociation (CID), the triazole ring can undergo cleavage. Common fragmentation pathways for substituted triazoles involve the loss of small neutral molecules or radicals derived from the substituents.[14][15]
Conclusion
This guide outlines a robust and reproducible pathway for the synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thione from common laboratory reagents. The presented one-pot, two-step method involving the base-catalyzed cyclization of a thiosemicarbazide intermediate is both efficient and scalable. The comprehensive characterization protocol, leveraging FT-IR, ¹H & ¹³C NMR, and mass spectrometry, provides a self-validating system to unequivocally confirm the structure of the target compound. The key diagnostic markers—notably the N-H proton signal around 13.5 ppm in ¹H NMR and the C=S carbon signal near 169 ppm in ¹³C NMR—are definitive indicators of the predominant thione tautomer and successful synthesis. This detailed methodology serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and drug discovery.
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